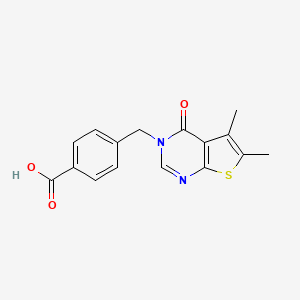

C16H14N2O3S

Description

Contextualization within the Proton Pump Inhibitor Research Landscape

The landscape of proton pump inhibitor research has been dominated by a class of compounds known as substituted benzimidazoles, which includes well-known agents like omeprazole (B731) and esomeprazole (B1671258). nih.gov Tenatoprazole (B1683002) distinguishes itself through a key structural difference: it possesses an imidazopyridine ring instead of the benzimidazole (B57391) moiety common to its predecessors. wikipedia.orgresearchgate.net

This structural modification is not merely academic; it confers a significant pharmacodynamic advantage. The primary distinguishing feature of Tenatoprazole is its exceptionally long plasma half-life, which is approximately seven times longer than that of other PPIs. wikipedia.orgnih.gov This prolonged duration of action is attributed to the imidazo[4,5-b]pyridine moiety, which reduces the rate of metabolism. slideshare.net This characteristic offers a theoretical advantage for more consistent and extended control of gastric acid, particularly in addressing nocturnal acid breakthrough, a common limitation of earlier-generation PPIs. drugbank.comnih.gov

Historical Trajectory of C16H14N2O3S Discovery and Early Preclinical Development

The development of Tenatoprazole, also identified by the code TU-199, originated with its invention by Mitsubishi Tanabe Pharma. wikipedia.org The compound was subsequently licensed to Negma Laboratories. wikipedia.org By 2003, Tenatoprazole was already undergoing clinical testing as a potential treatment for acid-related gastrointestinal disorders. wikipedia.org Reports from its developing company indicated that it was still in Phase I clinical trials in 2007 and 2012. wikipedia.org

Early preclinical research provided the foundational evidence for its mechanism and potential efficacy. Key findings from these initial studies include:

Inhibition of the Proton Pump: In vitro studies demonstrated that Tenatoprazole inhibits the activity of the hog gastric H+/K+-ATPase (the proton pump) with an IC50 of 6.2 μM. medchemexpress.com

Acid Secretion Suppression in Animal Models: Studies in dogs with Heidenhain pouches (a surgically created pouch of the stomach) showed that oral administration of Tenatoprazole dose-dependently suppresses gastric acid secretion stimulated by histamine (B1213489). medchemexpress.com

Bioavailability Studies: Preclinical investigations in dogs also revealed that the (S)-tenatoprazole sodium salt hydrate (B1144303) form of the compound had a two-fold greater bioavailability compared to the free form, a difference attributed to their respective crystal structures and hydrophobic properties. nih.gov

These early findings established Tenatoprazole as a potent inhibitor of the gastric proton pump, justifying its progression into clinical evaluation.

Overview of this compound Research Trajectories and Academic Significance

The academic and clinical research trajectory for Tenatoprazole has largely focused on leveraging its unique long-acting properties to address unmet needs in acid suppression. A significant portion of this research involves direct comparative studies against established PPIs, most notably esomeprazole, to quantify its potential advantages.

The primary academic significance of Tenatoprazole lies in its potential to provide more effective 24-hour acid control from a single daily dose. acs.org Research has consistently shown that its prolonged plasma half-life translates to superior control of nighttime acidity. nih.govresearchgate.netnih.gov This is a critical area of investigation, as nocturnal acid breakthrough can be a significant issue for patients even with standard PPI therapy.

Studies have meticulously characterized its mechanism of action. Tenatoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form. nih.gov This active species then forms a disulfide bond with cysteine residues on the H+,K+-ATPase enzyme, specifically at positions Cys813 and Cys822, thereby inactivating the pump and inhibiting acid secretion. nih.gov The binding to Cys822, located deep within the membrane, is associated with inhibition that is resistant to reversal, contributing to its long duration of effect. drugbank.comnih.gov

Clinical studies in healthy volunteers have been instrumental in quantifying the pharmacodynamic differences between Tenatoprazole and esomeprazole. The data consistently highlight Tenatoprazole's superior performance in controlling intragastric pH, especially during the night.

| Parameter | Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Time Period | Reference |

|---|---|---|---|---|

| Median pH (First Night) | 4.2 | 2.9 | First 48h Study | nih.gov |

| Median pH (Second Night) | 4.5 | 3.2 | First 48h Study | nih.gov |

| % Time with pH > 4 (Overall 48h) | 57% | 49% | First 48h Study | nih.gov |

| Mean Nocturnal pH (Day 7) | 4.64 | 3.61 | 7-Day Study | researchgate.netnih.gov |

| Mean % Time with pH > 4 (Nocturnal, Day 7) | ~67.2% - 72.5% | ~45.9% - 62.2% | 7-Day & Other Studies | researchgate.netresearchgate.netnih.gov |

| Median 24-h pH (Day 7) | 5.02 | 4.79 | 7-Day Study | researchgate.netnih.gov |

These research findings underscore the distinct profile of Tenatoprazole within the PPI class, positioning it as a compound with the potential to offer significant clinical advantages, particularly for patients requiring robust and sustained acid suppression over a 24-hour period. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-14-13(9)15(19)18(8-17-14)7-11-3-5-12(6-4-11)16(20)21/h3-6,8H,7H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJIDOFJDUBNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Advanced Synthetic Methodologies for C16h14n2o3s

Retrosynthetic Analysis of C16H14N2O3S Core Structure

A retrosynthetic analysis of the Valdecoxib (B1682126) core structure reveals several key bond disconnections that form the basis for its various synthetic approaches. The central isoxazole (B147169) ring is the primary target for disconnection. The most common strategies involve breaking the C-C and C-N bonds of the isoxazole ring, leading back to simpler, more readily available precursors.

One major retrosynthetic pathway involves a [3+2] cycloaddition reaction. This approach disconnects the isoxazole ring into a nitrile oxide and an alkyne or an enamine equivalent. The nitrile oxide precursor is typically an aldoxime, and the alkyne or enamine component carries the phenyl and sulfamoylphenyl groups.

Another significant disconnection strategy is based on the construction of the isoxazole ring from a 1,3-dicarbonyl compound or its equivalent and hydroxylamine. This leads back to a diketone precursor which can be synthesized from simpler aromatic starting materials.

Furthermore, a disconnection of the C4-aryl bond via a Suzuki cross-coupling reaction suggests a 4-halo-isoxazole and a corresponding boronic acid or ester as key intermediates. nih.gov This highlights the versatility of modern cross-coupling reactions in the synthesis of diarylheterocycles like Valdecoxib.

Established Synthetic Routes for this compound

Several synthetic routes for Valdecoxib have been established, ranging from the initial reported synthesis to more refined methods utilizing modern synthetic methodologies.

The initial synthesis reported by Talley et al. starts from deoxybenzoin (B349326). nih.gov The key steps involve the formation of an oxime, followed by cyclization with an acetate (B1210297) equivalent to form the isoxazoline (B3343090) intermediate. Subsequent chlorosulfonylation and amination afford Valdecoxib. nih.gov

A prevalent and versatile method for constructing the 3,4-diarylisoxazole core of Valdecoxib is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an enamine. nih.govresearchgate.net This approach offers good control over regioselectivity. For instance, the reaction of a substituted benzonitrile (B105546) oxide with an enamine derived from phenylacetone (B166967) can yield the desired isoxazole ring system directly. researchgate.net

Another established method involves the electrophilic cyclization of O-methyl oximes of α,β-alkynyl ketones. This strategy allows for the efficient synthesis of 4-iodoisoxazoles, which are valuable intermediates for subsequent cross-coupling reactions to introduce the p-sulfamoylphenyl group. nih.gov

The Suzuki cross-coupling reaction represents a modern and efficient approach for the late-stage introduction of the p-sulfamoylphenyl group. This method typically involves the coupling of a 4-halo-isoxazole intermediate with 4-sulfamoylphenylboronic acid. nih.gov

The synthesis of Valdecoxib relies on a variety of key precursors and intermediates, the choice of which depends on the selected synthetic route.

Table 1: Key Precursors in Valdecoxib Synthesis

| Precursor | Role in Synthesis |

|---|---|

| Deoxybenzoin | Starting material for the initial synthesis route. nih.gov |

| Phenylacetone | Precursor for forming the enolate or enamine for cycloaddition reactions. nih.govacs.org |

| Substituted Benzaldehyde Oximes | Precursors to nitrile oxides for 1,3-dipolar cycloadditions. researchgate.net |

| 4-Sulfamoylphenylboronic acid | Source of the p-sulfamoylphenyl moiety in Suzuki cross-coupling reactions. nih.gov |

Table 2: Key Intermediates in Valdecoxib Synthesis

| Intermediate | Synthetic Route |

|---|---|

| Deoxybenzoin oxime | Formed from deoxybenzoin in the initial synthesis. nih.gov |

| 3-Aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazolines | Intermediates in the 1,3-dipolar cycloaddition route which dehydrate to form the isoxazole ring. acs.org |

| 4-Iodoisoxazoles | Key intermediates for Suzuki cross-coupling reactions. nih.gov |

| Isoxazole-4-boronates | Alternative intermediates for Suzuki cross-coupling reactions. nih.gov |

Optimization of reaction conditions is crucial for maximizing the yield and purity of Valdecoxib, particularly for large-scale synthesis. Key parameters that have been studied include the choice of solvent, base, temperature, and catalyst.

In the 1,3-dipolar cycloaddition route, the choice of base and solvent significantly impacts the regioselectivity and yield. The use of lithium diisopropylamide (LDA) at low temperatures allows for the regioselective formation of the enolate of phenylacetone, leading to the desired 3,4-diarylisoxazole isomer. acs.orgresearchgate.net

For Suzuki cross-coupling reactions, the optimization of the palladium catalyst, ligands, base, and solvent system is critical for achieving high yields. For example, using PdCl2 as a catalyst with KHCO3 as the base in a DMF:H2O solvent system has been shown to be effective. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of isoxazole derivatives like Valdecoxib, several green chemistry approaches have been explored. nih.goveurekaselect.com

One approach is the use of greener solvents, such as water, to replace hazardous organic solvents. researchgate.net The synthesis of isoxazoles via cycloaddition reactions has been successfully carried out in aqueous media. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique. nih.goveurekaselect.com Microwave irradiation can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. This has been applied to the synthesis of various isoxazole derivatives. nih.gov

The development of one-pot multicomponent reactions is another green strategy. These reactions improve atom economy and reduce waste by combining multiple synthetic steps into a single operation without the need for isolating intermediates. researchgate.net The synthesis of isoxazole-sulfonates and -sulfonamides has been achieved through a one-pot, four-component reaction under ultrasound irradiation in water. researchgate.net

Catalyst selection also plays a role in green chemistry. The use of metal-free catalysts or highly efficient and recyclable catalysts is a key area of research. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

Valdecoxib itself is an achiral molecule as it does not possess any stereocenters. However, the principles of stereoselective synthesis can be applied to create chiral analogs of Valdecoxib or chiral intermediates that could be used in the synthesis of related structures.

Research has demonstrated the asymmetric synthesis of chiral sulfinate esters of Valdecoxib. ntu.edu.sg In this approach, the primary sulfonamide group of Valdecoxib is converted into a sulfinate, which is then subjected to an enantioselective condensation to yield chiral sulfinate esters with high stereoselectivity. ntu.edu.sg This highlights a method for introducing a stereogenic sulfur center into the Valdecoxib scaffold.

Furthermore, the synthesis of non-racemic intermediates, such as β-hydroxy ketones, through methods like iodolactonization of homopropargylic alcohols, can provide chiral building blocks for the synthesis of chiral isoxazole-containing compounds. acs.org While not a direct synthesis of Valdecoxib enantiomers, these methodologies are crucial for the broader exploration of the chemical space around this important pharmacophore.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of C16h14n2o3s

Design Principles for C16H14N2O3S Analogues and Derivatives

The fundamental design of proton pump inhibitors based on the 2-(pyridinylmethylsulfinyl)-1H-benzimidazole scaffold is as a class of prodrugs. jnmjournal.orgnih.gov These molecules are chemically stable at neutral pH but are engineered for acid-activated conversion into the active inhibitor within the highly acidic environment of the gastric parietal cell canaliculi. jnmjournal.orgresearchgate.net

The key design principles revolve around the pKa values of the two nitrogen-containing heterocyclic rings:

Pyridine (B92270) Ring (pKa1): The basicity of the pyridine nitrogen is crucial for the drug's mechanism. Protonation of this nitrogen allows the molecule to accumulate specifically in the acidic secretory canaliculi of parietal cells, a phenomenon known as ion trapping. japsonline.com

Benzimidazole (B57391) Ring (pKa2): Following accumulation, a second protonation occurs, typically involving the benzimidazole nitrogen. This step initiates a rapid chemical rearrangement, converting the initial prodrug into a tetracyclic sulfenamide (B3320178). japsonline.comslideshare.net This active sulfenamide is the species that covalently binds to cysteine residues (primarily Cys813) on the gastric H+/K+-ATPase enzyme, irreversibly inhibiting the pump and blocking gastric acid secretion. jnmjournal.org

Therefore, the design of analogues focuses on modulating the electronic properties of both the pyridine and benzimidazole rings through various substituents to fine-tune the pKa values and the rate of conversion to the active sulfenamide, thereby optimizing the pharmacological effect. nih.gov

Positional Modifications and Their Impact on Biological Activity

Systematic modifications at various positions on the this compound scaffold have yielded critical insights into the structural requirements for potent biological activity.

Substitutions on the benzimidazole ring primarily influence the basicity of the benzimidazole nitrogen (related to pKa2) and can affect the drug's metabolism. japsonline.comyoutube.com The position and electronic nature of these substituents are critical.

Position 5: This is a key position for modification. Introducing electron-donating groups, such as a methoxy (B1213986) group (-OCH3), increases the electron density on the benzimidazole ring system. This, in turn, increases the basicity of the N-3 atom, facilitating the second protonation step required for activation and enhancing the compound's potency. youtube.comresearchgate.net Conversely, electron-withdrawing groups in this position can reduce activity. researchgate.net

Other Positions: Substitutions at other positions, such as C6, can also modulate activity. For instance, the presence of a chlorine or fluorine group at the 5th or 6th position has been noted as a requirement for antimicrobial activity in some benzimidazole series. rjptonline.org Leaving the 5th position unsubstituted, as seen in some analogues, can lead to increased metabolism. youtube.com

Table 1: Impact of Benzimidazole Ring Modifications on Biological Activity

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 5 | Electron-donating group (e.g., -OCH3) | Enhances inhibitory activity by increasing basicity of benzimidazole nitrogen. | youtube.comresearchgate.net |

| Position 5 | Electron-withdrawing group (e.g., -NO2) | Reduces inhibitory efficiency. | researchgate.netnih.gov |

| Position 5/6 | Halogen (e.g., -Cl, -F) | Can be required for antimicrobial activity in certain benzimidazole derivatives. | rjptonline.org |

| Position 5 | Unsubstituted (-H) | May lead to increased metabolism. | youtube.com |

Modifications to the pyridine ring are essential for controlling the pKa of the pyridine nitrogen (pKa1), which governs the drug's accumulation in parietal cells. japsonline.com The pyridine ring is a common motif in many therapeutic drugs approved by the FDA. researchgate.net

Electron-Donating Groups: Similar to the benzimidazole ring, adding electron-donating groups (e.g., methyl, methoxy) to the pyridine ring increases its basicity. youtube.com This enhanced basicity promotes protonation and accumulation of the drug at its site of action, generally leading to increased potency. youtube.com Omeprazole (B731) and lansoprazole (B1674482), for instance, feature such groups.

Ring Modification: A more significant structural change involves replacing a carbon atom within the pyridine ring with a nitrogen atom, creating a pyrimidine (B1678525) or other diazine ring. This modification can alter the electronic properties and basicity of the scaffold, potentially leading to compounds with different activity profiles. diva-portal.org

Table 2: Influence of Pyridine Ring Substitutions on PPI Activity

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Positions 3, 4, 5 | Electron-donating groups (e.g., -CH3, -OCH3) | Increases basicity (pKa1), promoting accumulation in parietal cells and enhancing potency. | youtube.com |

| Position 4 | Replacement of Carbon with Nitrogen | Alters basicity and electronic distribution, potentially creating more potent compounds. | youtube.com |

| General | Fluorine substitution | Can enhance antibacterial activity in some quinoline-based compounds. | slideshare.net |

The most prominent example of this is the relationship between omeprazole (a racemic mixture of R- and S-enantiomers) and esomeprazole (B1671258) (the pure S-enantiomer). ontosight.ai

Metabolism: The S-enantiomer (esomeprazole) is metabolized more slowly by the cytochrome P450 enzyme CYP2C19 compared to the R-enantiomer. jnmjournal.org

Pharmacokinetics: This slower metabolism results in higher and more sustained plasma concentrations of the active drug for esomeprazole compared to an equivalent dose of racemic omeprazole. jnmjournal.org

Clinical Effect: The improved pharmacokinetic profile of esomeprazole leads to a more consistent and effective inhibition of gastric acid secretion. jnmjournal.org

The development of single-enantiomer drugs like esomeprazole and dexlansoprazole (B1670344) (R-lansoprazole) demonstrates that controlling the sulfoxide (B87167) stereochemistry is a key strategy for optimizing the clinical performance of this class of compounds. jnmjournal.org

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physicochemical properties to enhance potency, improve pharmacokinetic parameters, or reduce toxicity. diva-portal.orgsioc-journal.cn

Several bioisosteric replacement strategies have been explored for scaffolds related to this compound:

Replacement of Rings: The phenyl ring has been replaced with aza-heterocycles like pyridine or pyrimidine to improve properties such as solubility. diva-portal.org In some cases, the entire benzimidazole ring has been replaced by other heterocyclic systems like phenyl oxadiazole to explore different binding interactions. researchgate.net

Replacement of Functional Groups: The sulfinyl (sulfoxide) moiety itself can be considered a bioisosteric replacement for a carbonyl group, which can be useful in drug design. sioc-journal.cn In other contexts, carboxylic acid groups have been successfully replaced with isosteric groups like 5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl or tetrazoles to maintain acidic properties while improving other molecular characteristics. researchgate.netdiva-portal.org

Atom Replacements: The substitution of a hydrogen atom with a fluorine atom is a common bioisosteric replacement used to modulate electronic properties and metabolic stability. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgunicamp.br These models help in understanding the key physicochemical properties that govern activity and in predicting the potency of new, unsynthesized derivatives.

For proton pump inhibitors and related benzimidazole structures, QSAR studies have successfully correlated biological activity with a variety of molecular descriptors: nih.govresearchgate.net

Spectroscopic Data: NMR chemical shifts have been used as molecular descriptors. For instance, the 15N-NMR chemical shifts of the benzimidazole and pyridine nitrogens have shown correlations with properties like pKa, protein binding, and pharmacokinetic parameters such as tmax and half-life. japsonline.com

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create models for related inhibitors of other enzymes, such as protein tyrosine phosphatase 1B (PTP1B). researchgate.net These models provide a 3D map of where steric and electrostatic fields of the molecule should be modified to improve activity.

These modeling approaches are invaluable tools in the rational design of new this compound derivatives, allowing for the prioritization of synthetic targets with the highest probability of success. unicamp.br

Fragment-Based Drug Design (FBDD) Strategies Applied to this compound Research

Fragment-Based Drug Design (FBDD) is a method in drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. wikipedia.org These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and potency. wikipedia.orglifechemicals.com While direct FBDD research specifically targeting Sudoxicam is not extensively documented, likely due to its early withdrawal from clinical development, the principles of FBDD can be hypothetically applied to its core structure to design novel, potentially less toxic, anti-inflammatory agents.

The core idea would be to deconstruct the Sudoxicam molecule into its key structural fragments and screen them for binding to its target, cyclooxygenase (COX). medchemexpress.comresearchgate.net The primary fragments of Sudoxicam include the 4-hydroxy-1,2-benzothiazine-1,1-dioxide scaffold and the N-(thiazol-2-yl)amide side chain.

Hypothetical FBDD Approach for Sudoxicam Analogues:

Fragment Identification and Screening: The initial step involves identifying key fragments from the Sudoxicam structure. These low molecular weight compounds would be screened using biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to confirm binding to the COX enzyme. nih.gov

Fragment Growing: Once a fragment with desirable binding is identified, it can be elaborated upon. For instance, if a fragment derived from the benzothiazine core binds effectively, medicinal chemists could systematically add substituents to explore unoccupied pockets in the enzyme's active site, aiming to enhance potency. lifechemicals.com

Fragment Merging or Linking: If two different fragments bind to adjacent sites on the target, they can be merged or linked. lifechemicals.com For example, a fragment from the benzothiazine core and a separate heterocyclic fragment (replacing the toxic thiazole (B1198619) ring) could be connected with a suitable linker to create a novel, high-affinity ligand. lifechemicals.com

A significant focus of applying FBDD to the Sudoxicam scaffold would be to mitigate the toxicity associated with the 2-aminothiazole (B372263) ring. This ring is known to undergo metabolic epoxidation, leading to reactive metabolites responsible for hepatotoxicity. nih.gov FBDD could be used to screen alternative heterocyclic fragments that bind to the same region of the enzyme but lack the structural alerts for forming toxic metabolites.

Table 1: Hypothetical Fragments from Sudoxicam for FBDD Screening

| Fragment Name | Chemical Structure (Representation) | Rationale for Screening | Potential for Optimization |

| 4-hydroxy-1,2-benzothiazine-1,1-dioxide | Benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group. | Forms the core "oxicam" scaffold responsible for the acidic nature and key interactions with the COX enzyme active site. | Can be modified with different substituents on the benzothiazine ring to improve selectivity and pharmacokinetic properties. |

| 2-Aminothiazole | A five-membered ring containing sulfur, nitrogen, and an amino group. | This fragment is crucial for binding but is also the primary source of metabolic toxicity. | The main goal would be to replace this fragment with other heterocycles that maintain binding affinity without the associated toxicity. |

| Benzothiazine-carboxamide Linker | The amide linkage between the benzothiazine core and the thiazole ring. | The geometry and electronic properties of this linker are vital for the correct orientation of the molecule within the binding site. | Modifications could alter the compound's flexibility and hydrogen bonding capacity. |

Prodrug Design Strategies for this compound Enhancement

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. ijnrd.orgewadirect.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or to reduce side effects. ijnrd.orgmdpi.com While Sudoxicam's development was halted by hepatotoxicity, prodrug strategies could theoretically be applied to address other issues common to NSAIDs, such as gastrointestinal irritation, or to modify its pharmacokinetic profile.

For other oxicams like Piroxicam, several prodrugs (e.g., Ampiroxicam, Droxicam) have been developed to reduce gastrointestinal side effects. scispace.com These strategies typically involve masking the acidic 4-hydroxyl group of the oxicam core, which is implicated in direct topical irritation of the gastric mucosa.

Potential Prodrug Strategies for Sudoxicam:

Ester Prodrugs: The acidic enolic hydroxyl group on the benzothiazine ring could be converted into an ester. This modification would render the molecule neutral, potentially reducing direct gastrointestinal irritation. google.com The ester would then be hydrolyzed by esterase enzymes in the body to release the active Sudoxicam. researchgate.net

Carbonate Prodrugs: Similar to Ampiroxicam (a prodrug of Piroxicam), an ether carbonate could be formed at the enolic hydroxyl group. scispace.com This approach also creates a non-acidic molecule, which is later metabolized to release the parent drug. scispace.com

Amide Prodrugs: While less common for this functional group, derivatization to form a structure that can be cleaved to reveal the hydroxyl group is another possibility.

The primary goal of these prodrug approaches for an oxicam is to create a transiently inactive form of the drug that passes through the stomach without causing local irritation before being absorbed and converted to the active form in the bloodstream or tissues.

Table 2: Potential Prodrug Modifications for Sudoxicam and Their Rationale

| Prodrug Strategy | Chemical Modification | Targeted Enzyme(s) for Activation | Expected Enhancement |

| Esterification | Capping the 4-hydroxyl group with an alkyl or aryl ester. google.com | Esterases (ubiquitous in blood and tissue) | Reduced gastrointestinal irritation by masking the acidic hydroxyl group; potentially altered solubility and absorption. researchgate.net |

| Carbonate Formation | Formation of an ether carbonate at the 4-hydroxyl position. | Esterases/Carbonic anhydrases | Similar to esterification, aims to decrease local gastric irritation and improve GI tolerability. scispace.com |

| Phosphate (B84403) Esters | Addition of a phosphate group to the 4-hydroxyl position. | Alkaline Phosphatases | Significantly increase aqueous solubility, which could be useful for developing parenteral formulations. ewadirect.com |

Molecular Mechanisms of Action of C16h14n2o3s in Experimental Models

Biochemical Activation of C16H14N2O3S in Acidic Environments

This compound is administered as an inactive prodrug. jnmjournal.orgconsensus.app Its activation is a critical, pH-dependent process. The compound, being a weak base, selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells. consensus.appbiocat.com In this acidic milieu, the compound undergoes a protonation-driven chemical rearrangement. jnmjournal.orgconsensus.app This conversion transforms the initial benzimidazole (B57391) structure into a highly reactive cationic thiophilic reagent, a cyclic sulfenamide (B3320178). jnmjournal.orgdrugbank.com The rate of this activation is pH-dependent, reflecting the protonation of the benzimidazole moiety. jnmjournal.org The order of acid stability among similar proton pump inhibitors (PPIs) is noted as pantoprazole (B1678409) > omeprazole (B731) > lansoprazole (B1674482) > rabeprazole. jnmjournal.org

Irreversible Covalent Binding to Proton Pump Cysteine Residues

Once activated, the sulfenamide derivative of this compound rapidly forms a stable, irreversible disulfide bond with the sulfhydryl groups of specific cysteine residues on the alpha subunit of the H+/K+-ATPase. consensus.appdrugbank.comdroracle.ai This covalent linkage is the key to its prolonged inhibitory effect. jnmjournal.org The binding occurs on the luminal (extracellular) face of the proton pump, specifically targeting cysteine residues that are accessible within the acidic environment. biocat.comdroracle.ai This irreversible binding effectively inactivates the enzyme. wikipedia.orgslideshare.net The inhibition lasts until new H+/K+-ATPase pumps are synthesized and integrated into the cell membrane, a process that can take up to 72 hours. wikipedia.org

Conformational Changes Induced by this compound Binding

The formation of the covalent disulfide bond between the activated this compound and the H+/K+-ATPase induces a significant and permanent conformational change in the enzyme. This alteration locks the pump in an inactive state, physically preventing it from undergoing the necessary cyclical changes required for transporting H+ ions into the gastric lumen. By blocking the enzyme's ability to function, this compound effectively halts the final step of acid production. wikipedia.orgunict.it

Influence on H+/K+-ATPase Activity in Isolated Preparations

In experimental models using isolated gastric preparations, such as vesicles derived from gastric mucosa, this compound demonstrates potent and dose-dependent inhibition of H+/K+-ATPase activity. drugbank.comdroracle.ai These in vitro assays confirm that the compound specifically targets the proton pump. The activity of the ATPase is typically measured by quantifying the hydrolysis of ATP to ADP and inorganic phosphate (B84403); this compound significantly reduces the amount of phosphate produced, indicating direct inhibition of the enzyme's catalytic function. elabscience.commybiosource.com This inhibitory effect is observed in both basal and stimulated acid secretion models, regardless of the nature of the stimulus. wikipedia.orgdrugbank.com

Investigation of Non-Proton Pump Target Interactions in Cellular Models

Beyond its primary target, research in cellular models has explored the interactions of this compound with other cellular components and pathways. These non-proton pump effects are an active area of investigation.

Experimental studies have revealed that this compound can influence several key cellular signaling pathways, suggesting a broader biological activity than just acid suppression. In various cell lines, the compound has been shown to downregulate the PI3K/AKT/mTOR pathway and inhibit the Hedgehog signaling pathway by decreasing the expression of the transcription factor Gli1. frontiersin.orgnih.gov Furthermore, it has been observed to decrease the activation of NF-κB and modulate the aryl hydrocarbon receptor (AHR) pathway, which can, in turn, affect cell proliferation and cell cycle progression. frontiersin.orgspandidos-publications.com

Table 1: Cellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Observed Effect in Experimental Models | Reference Cell Types | Citation |

|---|---|---|---|

| PI3K/AKT/mTOR | Downregulation; decreased protein levels of PI3K, AKT, and mTOR. | Gastric cancer cells | frontiersin.org |

| Hedgehog (Hh) | Inhibition; decreased mRNA and protein levels of Gli1. | Barrett's esophagus cells | nih.gov |

| NF-κB | Decreased activation and nuclear translocation. | Human umbilical vein endothelial cells (HUVECs), gastric cancer cells | frontiersin.org |

| Aryl Hydrocarbon Receptor (AHR) | Modulation leading to inhibition of cell proliferation and G1 cell cycle arrest. | Esophageal squamous cell carcinoma cells | spandidos-publications.com |

The metabolism of this compound itself involves other enzyme systems, leading to potential interactions. It is extensively metabolized in the liver, primarily by the cytochrome P-450 (CYP) system. consensus.apppharmgkb.org Specifically, it acts as a substrate and a differential inhibitor of CYP2C19 and, to a lesser extent, CYP3A4. wikipedia.orgunict.itpharmgkb.org This interaction can affect the metabolism of other drugs that are substrates for these enzymes. pharmgkb.org In some experimental models, this compound has also been found to reduce the expression of cyclooxygenase-2 (COX-2) and is believed to inhibit the urease enzyme of Helicobacter pylori. drugbank.comfrontiersin.org

Table 2: Enzyme Systems Affected by this compound

| Enzyme System | Nature of Interaction | Significance | Citation |

|---|---|---|---|

| Cytochrome P-450 (CYP2C19 & CYP3A4) | Substrate and differential inhibitor. | Metabolism of this compound and potential for drug-drug interactions. | wikipedia.orgunict.itconsensus.apppharmgkb.org |

| Cyclooxygenase-2 (COX-2) | Reduced expression in a murine model. | Potential anti-inflammatory effects independent of proton pump inhibition. | frontiersin.org |

| Urease (H. pylori) | Inhibition is generally believed to occur. | Contributes to the eradication of H. pylori by raising gastric pH and directly affecting the bacterium. | drugbank.com |

Species-Specific Differences in this compound Molecular Interaction

The molecular interactions of the compound this compound, scientifically known as Valdecoxib (B1682126), exhibit notable differences across various biological species and experimental models. nih.govwikipedia.org While its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, research has revealed species-dependent variations in metabolism and alternative molecular targets. nih.govdrugbank.com

The biotransformation of Valdecoxib, in particular, highlights the metabolic differences between mammals and microorganisms. In humans, the compound undergoes extensive hepatic metabolism primarily through cytochrome P450 isoenzymes, specifically CYP3A4 and CYP2C9, as well as non-P450 dependent glucuronidation. nih.govdrugbank.com This process results in the formation of an active hydroxylated metabolite, among others. nih.gov

Conversely, studies involving microbial cultures, including various fungi, bacteria, and yeasts, have demonstrated a different but related metabolic profile. ebi.ac.uk In these models, Valdecoxib is metabolized into a variety of products. ebi.ac.uk The principal metabolite identified in these microbial systems is a hydroxymethyl derivative. ebi.ac.ukjmb.or.kr Other identified biotransformation reactions include carboxylation, demethylation, ring hydroxylation, and N-acetylation. ebi.ac.ukjmb.or.kr Significantly, the hydroxymethyl and carboxylic acid metabolites identified in fungal cultures are also known to be produced during mammalian metabolism. ebi.ac.ukjmb.or.kr This correlation suggests that microbial biotransformation models, especially those using fungi, can serve as a predictive tool for understanding the mammalian metabolism of Valdecoxib. ebi.ac.uknih.gov

Table 1: Comparative Metabolic Pathways of this compound in Different Models

| Species/Model | Primary Metabolic Pathway(s) | Key Metabolites Identified |

| Human | Hepatic metabolism via Cytochrome P450 (CYP3A4, CYP2C9); Glucuronidation. nih.govdrugbank.com | Hydroxylated metabolite. nih.gov |

| Fungi (Microbial Cultures) | Biotransformation via hydroxylation, carboxylation, demethylation, ring hydroxylation, N-acetylation. ebi.ac.ukjmb.or.kr | Hydroxymethyl metabolite (major), Carboxylic acid, Demethylated, Ring-hydroxylated, and N-acetylated products. ebi.ac.ukjmb.or.kr |

| Mouse | Hepatic microsomal enzymes (CYP2C9 and CYP3A4). jmb.or.kr | 16 different metabolites identified in plasma, urine, and feces, including hydroxylated and carboxylic acid forms. jmb.or.kr |

Table 2: Interaction of this compound with Cannabinoid Receptors in Experimental Models

| Experimental Model | Target Receptor | Observation | Potency Comparison |

| Wistar Rat | Cannabinoid Receptor 1 (CB1). ebi.ac.uk | Analgesic effects are potentially mediated in part by direct interaction with CB1 receptors. ebi.ac.uk | Not Applicable |

| Rat Brain Tissue | Cannabinoid (CB) Receptors. ebi.ac.uk | Demonstrated specific affinity for CB receptors in radioligand binding assays. ebi.ac.uk | Not Applicable |

| HEK 293 Cells (Human) | CB1-expressing cells. ebi.ac.uk | Showed specific affinity for CB1 receptors in radioligand binding assays. ebi.ac.uk | Approximately 100-fold less potent than the cannabinoid agonist WIN 55,212-2. ebi.ac.uk |

Table of Mentioned Compounds

| Chemical Formula | Common Name(s) |

| This compound | Valdecoxib |

| C20H21N3O6S | Parecoxib |

| C28H26N2O3 | WIN 55,212-2 |

| C20H32O2 | Arachidonic Acid |

Pharmacological Profiling of C16h14n2o3s in Preclinical Models

In Vitro Assays for C16H14N2O3S Efficacy and Potency

The initial phase of pharmacological profiling involves a suite of in vitro assays to determine the compound's efficacy and potency at its molecular target. nuvisan.com These tests are fundamental to establishing a mechanism of action and quantifying the compound's activity before proceeding to more complex biological systems. For a putative proton pump inhibitor, these assays focus on the direct and indirect effects on the H+/K+-ATPase enzyme, which is responsible for the final step in gastric acid secretion. researchgate.netjnsbm.org

Gastric parietal cells are the exclusive site of the H+/K+-ATPase in the stomach, making them the ideal cellular model for primary efficacy testing. nih.gov Assays using isolated primary parietal cells or immortalized cell lines provide insight into the compound's ability to permeate the cell membrane and inhibit acid secretion in a physiological context.

Key research findings from such assays typically involve measuring the compound's effect on secretagogue-stimulated acid production. For instance, studies on genetically engineered mouse models have utilized purified parietal cells to analyze functions like intracellular calcium responses and in vitro acid accumulation. umich.edu An effective inhibitor would demonstrate a dose-dependent reduction in acid secretion stimulated by agents like histamine (B1213489) or gastrin. These cell-based functional assays are critical for confirming that the compound's activity observed in simpler systems translates to a relevant cellular environment. bmj.com

Table 1: Example Data from a Cell-Based Parietal Cell Assay

| Treatment Group | Stimulant | Compound Conc. | Acid Secretion (Relative Units) | % Inhibition |

| Vehicle Control | None | 0 µM | 1.2 | N/A |

| Positive Control | Histamine (100 µM) | 0 µM | 100.0 | 0% |

| Test Compound | Histamine (100 µM) | 1 µM | 55.4 | 44.6% |

| Test Compound | Histamine (100 µM) | 10 µM | 15.7 | 84.3% |

| Test Compound | Histamine (100 µM) | 100 µM | 4.8 | 95.2% |

To investigate the direct interaction between the compound and its target enzyme, studies are conducted using gastric membrane vesicles, also known as microsomes. These vesicles are isolated from gastric tissue and are rich in H+/K+-ATPase. jnsbm.org In the stimulated parietal cell, the H+/K+-ATPase is translocated from cytoplasmic tubulovesicles to the secretory canalicular membrane. researchgate.net The isolated vesicles mimic this state, containing the enzyme in its active orientation.

In this cell-free system, researchers can measure the ATP-driven transport of protons into the vesicles. The efficacy of an inhibitor is determined by its ability to block this proton transport. This is often measured using pH-sensitive fluorescent dyes that report changes in the intra-vesicular pH. Such studies confirm that the compound's mechanism of action is the direct inhibition of the proton pump, independent of other cellular pathways.

The most direct assessment of a compound's potency is through enzymatic assays using purified or partially purified H+/K+-ATPase. nih.gov These assays measure the catalytic activity of the enzyme, which is its ability to hydrolyze adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). bio-techne.com The energy released from this reaction drives the exchange of cytoplasmic H+ for extracellular K+. researchgate.net

A common method is a colorimetric assay that quantifies the amount of inorganic phosphate released. jnsbm.orgelabscience.com The inhibitory activity of the compound is measured by its ability to reduce the rate of phosphate production. From these experiments, key potency metrics such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined. jnsbm.org These values are crucial for comparing the potency of new chemical entities against established standards like Omeprazole (B731). jnsbm.org

Table 2: Example H+/K+-ATPase Enzymatic Inhibition Data

| Compound | IC50 Value (µM) |

| This compound (Test Compound) | 0.85 |

| Omeprazole (Reference) | 8.00 jnsbm.org |

Note: The IC50 value for Omeprazole is cited from a study on a plant extract and is used here for comparative context. jnsbm.org The value for the test compound is hypothetical.

In Vivo Pharmacodynamics in Animal Models

Following successful in vitro characterization, the compound is advanced to in vivo studies in animal models to evaluate its pharmacodynamics—the effect of the drug on the body. These studies are essential to understand how the compound behaves in a complex, whole-organism system, assessing its ability to suppress gastric acid secretion and its duration of action.

Rodent models are standard for the in vivo evaluation of gastric acid suppressants. nih.gov A widely used model to induce gastric injury is the pylorus-ligation model in rats. nih.gov In this procedure, the pylorus is ligated, causing gastric acid to accumulate and induce esophageal damage. The efficacy of a test compound is demonstrated by its ability to prevent or reduce the severity of these lesions, which is a direct consequence of inhibiting acid secretion. nih.gov

Other models involve the direct measurement of gastric acid output in conscious or anesthetized rodents. For example, studies in mice have measured acid secretion in isolated stomach preparations or in genetically engineered models to probe the roles of various signaling molecules like gastrin and histamine. umich.edunih.gov These experiments provide definitive proof of the compound's anti-secretory effect in vivo.

Table 3: Pharmacodynamic Effects in a Rat Pylorus-Ligation Model

| Treatment Group | Gastric Juice Volume (mL) | Acid Output (µEq/4 hr) | Esophageal Lesion Score (0-5) |

| Vehicle Control | 8.5 ± 0.7 | 310 ± 25 | 4.2 ± 0.4 |

| This compound | 4.1 ± 0.5 | 95 ± 15 | 1.1 ± 0.3* |

*Data are hypothetical mean ± SE. P < 0.05 vs. Vehicle Control. This table is based on the model described in source nih.gov.

To obtain a more dynamic and clinically relevant measure of acid suppression, ambulatory pH monitoring can be adapted for use in animal models. This involves placing a miniature pH-sensitive probe in the stomach or esophagus of a freely moving animal to record pH levels over an extended period, often 24 hours. sages.co.za

Intragastric pH monitoring, with a probe placed in the gastric fundus, provides a direct measure of the compound's ability to raise gastric pH and the duration of this effect. sages.co.za Esophageal pH monitoring is particularly relevant for models of gastroesophageal reflux disease (GERD), as it quantifies the reduction in esophageal acid exposure following treatment. nih.govresearchgate.net These studies are critical for establishing the pharmacodynamic profile that will later inform clinical dosing regimens. The development of wireless pH monitoring capsules has also provided a less invasive method for long-term pH recording in preclinical studies. sages.co.za

Effects on Gastrointestinal Motility in Preclinical Studies

Preclinical research has explored the effects of various compounds on gastrointestinal (GI) motility in animal models. These studies are crucial for understanding how new chemical entities might influence gut function. ijper.org Techniques often involve in vitro preparations, such as isolated segments of the intestine from animals like guinea pigs, to observe the direct effects of a substance on muscle contractions. ijper.org For instance, the Trendelenburg method using guinea pig ileum is a classic approach to study peristalsis. ijper.org

In vivo studies in animal models, such as rats, are also employed to assess the impact of compounds on GI motility under more physiological conditions. jnmjournal.org For example, some studies investigate how a substance might alter normal gastric antral motility or counteract induced hypomotility. jnmjournal.org Prokinetic agents, which enhance GI motility, often work by modulating neurotransmitter systems in the gut, such as the serotonergic (5-HT) and cholinergic systems. merckvetmanual.com For example, 5-HT4 receptor agonists are known to increase the release of acetylcholine, which promotes propulsive contractions. merckvetmanual.com While specific studies on the direct effects of Valdecoxib (B1682126) (this compound) on gastrointestinal motility are not extensively detailed in the provided results, the general mechanisms of action for drugs affecting GI motility often involve these pathways.

Pharmacokinetic Characterization of this compound in Non-Human Species

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its behavior in a biological system. nih.gov Preclinical animal models are essential for this characterization before a compound can be considered for human trials. mdpi.com

Absorption Profiles in Animal Models

Following oral administration in animal models, Valdecoxib demonstrates good absorption. chemicalbook.in Studies indicate an oral bioavailability of 83%. chemicalbook.indrugbank.com The time to reach peak plasma concentration is approximately 3 hours. chemicalbook.in It has been observed that administering the drug with a high-fat meal can delay the time to peak plasma concentration by 1 to 2 hours. chemicalbook.in

Distribution Patterns and Tissue Accumulation in Preclinical Species

Once absorbed, Valdecoxib exhibits a very high degree of protein binding, around 98%. chemicalbook.in The volume of distribution has been reported to be less than 0.6 L/kg in animal studies, suggesting that the drug is not extensively distributed into tissues. portico.org In studies with another compound, N-(4-methoxyphenyl)-all-trans-retinamide (MPR), the highest levels were detected in the liver and mammary gland of female mice. nih.gov While not Valdecoxib, this illustrates how different compounds can accumulate in specific tissues.

Metabolic Pathways and Metabolite Identification in Animal Models

Valdecoxib undergoes extensive metabolism, primarily in the liver. nih.gov This process involves both cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C9, and non-P450 pathways like glucuronidation. nih.gov In rats, the major metabolic route for a different compound, LY201116, was N-acetylation and subsequent hydroxylation. nih.gov This highlights the diverse metabolic transformations that can occur in animal models. For Valdecoxib, one of its known human metabolites is 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzenesulfonamide. nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Systems

The elimination of Valdecoxib and its metabolites occurs through both urine and feces. drugbank.com Less than 5% of the administered dose is excreted as the unchanged parent drug. drugbank.com Approximately 70% of the dose is excreted in the urine as metabolites, with about 20% being the valdecoxib N-glucuronide metabolite. drugbank.com In rats, intravenous administration of parecoxib, a prodrug of valdecoxib, resulted in mean elimination half-life values of 0.135 ± 0.003 hours. portico.org

Drug-Drug Interaction Mechanisms in Preclinical Investigations

Preclinical studies are vital for identifying potential drug-drug interactions (DDIs). mdpi.com These interactions can be pharmacokinetic, affecting the ADME of a drug, or pharmacodynamic, where the pharmacological effects are altered. sps.nhs.uk

Enzyme inhibition and induction are common mechanisms for pharmacokinetic DDIs. sps.nhs.uk For example, concurrent administration of Valdecoxib with ketoconazole (B1673606) or fluconazole (B54011), both of which are enzyme inhibitors, has been shown to increase the plasma exposure of Valdecoxib in clinical trials. nih.gov Specifically, co-administration with fluconazole resulted in a 62% increase in Valdecoxib plasma levels. nih.gov

Pharmacodynamic interactions can occur when drugs with similar or opposing effects are used together. europa.eu For instance, combining Valdecoxib with other nonsteroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) or acemetacin (B1664320) can increase the risk of adverse effects. drugbank.com Similarly, the risk of gastrointestinal irritation can be heightened when Valdecoxib is combined with corticosteroids such as beclomethasone (B1667900) dipropionate. drugbank.com

Below is a table summarizing some of the potential drug interactions with Valdecoxib based on preclinical and clinical findings.

| Interacting Drug/Class | Potential Effect on Valdecoxib/Other Drug | Mechanism |

| Ketoconazole | Increased plasma exposure of Valdecoxib. nih.gov | Enzyme Inhibition (CYP3A4) |

| Fluconazole | Increased plasma exposure of Valdecoxib (62% increase). nih.gov | Enzyme Inhibition (CYP2C9) |

| Other NSAIDs (e.g., Aceclofenac) | Increased risk of adverse effects. drugbank.com | Additive Pharmacodynamic Effects |

| Corticosteroids (e.g., Beclomethasone) | Increased risk of gastrointestinal irritation. drugbank.com | Additive Pharmacodynamic Effects |

| Abatacept | Increased metabolism of Valdecoxib. drugbank.com | Enzyme Induction |

| Azelastine | Decreased metabolism of Azelastine. drugbank.com | Enzyme Inhibition by Valdecoxib |

Cytochrome P450 Enzyme Inhibition and Induction by this compound

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs. redalyc.org Interactions with this system, either through inhibition or induction, are a primary cause of drug-drug interactions (DDIs). Inhibition can lead to reduced metabolism of a co-administered drug, potentially increasing its concentration and risk of toxicity, while induction can accelerate metabolism, possibly leading to a loss of therapeutic efficacy. evotec.compsu.edu

Preclinical in vitro studies are essential for predicting a compound's potential for DDIs. These investigations typically use human liver microsomes or recombinant human CYP enzymes to determine a compound's inhibitory potential, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). researchgate.net

In the case of this compound (Valdecoxib), preclinical data indicate that its elimination is primarily the result of hepatic metabolism. drugbank.com In vitro studies have identified it as a substrate for two key CYP enzymes: CYP2C9 and CYP3A4 . drugbank.com This classifies this compound as a potential "victim" of DDIs, where its own clearance can be affected by other drugs that inhibit or induce these specific isoforms. For instance, CYP2C9 is responsible for metabolizing several other anti-inflammatory drugs, while CYP3A4 is involved in the metabolism of over a third of marketed drugs. psu.edu

The potential of this compound to act as a "perpetrator" by inhibiting or inducing CYP enzymes is also a key consideration. Enzyme induction is a process regulated by nuclear receptors, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which can lead to increased expression of CYP genes. psu.edu Preclinical assessments for induction potential are often conducted using cultured primary human hepatocytes. europa.eu While this compound is a known substrate of CYP2C9 and CYP3A4, specific preclinical data detailing its potency as an inhibitor or its capacity as an inducer of various CYP isoforms are not extensively detailed in the available literature.

| CYP Isoform | Role in this compound Metabolism | Significance in Preclinical Models |

|---|---|---|

| CYP2C9 | Metabolizes this compound | As a substrate, the clearance of this compound can be altered by CYP2C9 inhibitors or inducers in preclinical studies. This isoform is known to metabolize other NSAIDs. psu.edudrugbank.com |

| CYP3A4 | Metabolizes this compound | As a substrate, its metabolism can be influenced by a wide range of compounds that interact with CYP3A4, a major drug-metabolizing enzyme. drugbank.com |

Transporter Protein Modulation by this compound

Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are critical membrane proteins that actively pump substrates out of cells. nih.gov They are highly expressed in key physiological barriers, including the intestinal wall, blood-brain barrier, and kidneys. nih.govsolvobiotech.com By limiting the absorption and distribution of their substrates, these transporters play a major role in drug disposition. solvobiotech.com Inhibition of P-gp and/or BCRP can be a strategy to enhance the oral bioavailability and central nervous system penetration of certain drugs. nih.gov

Given the frequent co-expression and overlapping substrate specificities of P-gp and BCRP, they can act synergistically to form a robust barrier to drug distribution. solvobiotech.com Preclinical investigation into a new chemical entity's potential to act as a substrate or inhibitor of these transporters is a standard component of drug development. However, specific preclinical studies detailing the interaction of this compound with P-gp, BCRP, or other key drug transporters were not identified.

Pharmacogenomic Considerations in Animal Models for this compound Response

Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. frontiersin.org These genetic differences, particularly in genes encoding drug-metabolizing enzymes and transporters, can account for significant inter-individual variability in drug efficacy and safety. frontiersin.org Animal models are frequently used in expression pharmacogenomics to identify markers that are correlative with and predictive of drug response. wellbeingintlstudiesrepository.org

A key pharmacogenomic consideration for this compound stems from its metabolism by CYP2C9, an enzyme known for significant genetic polymorphism in humans. psu.edudrugbank.com In preclinical animal models, the corresponding orthologous genes (e.g., the Cyp2c subfamily in mice) would be of primary interest. Interspecies differences in CYP activity are a critical factor; for instance, some research suggests that the profile of CYP activities in mice more closely resembles that of humans compared to rats, which could influence the choice of animal model for metabolism studies. nih.gov

Therefore, in animal models, genetic variations within the relevant Cyp genes could theoretically lead to differences in the metabolism and clearance of this compound, affecting its exposure and pharmacological response. While the principle is well-established, specific studies in animal models directly investigating the pharmacogenomic basis of response variability to this compound have not been detailed. Such studies would be crucial for understanding how genetic factors might influence the compound's disposition in different preclinical settings. Furthermore, non-genetic factors like inflammation have been shown in experimental models to downregulate CYP enzyme expression, a phenomenon that can complicate the prediction of drug response based on genotype alone. mdpi.com

Advanced Research Applications and Methodologies Involving C16h14n2o3s

Development of Analytical Techniques for C16H14N2O3S and its Metabolites in Biological Matrices (Preclinical)

The accurate quantification of Tenatoprazole (B1683002) and its metabolites in biological samples is crucial for preclinical studies. To this end, various analytical methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of Tenatoprazole and its metabolites in biological fluids like plasma. nih.govscispace.comnih.gov

Several HPLC methods with UV detection have been established for the determination of Tenatoprazole in plasma. scispace.comnih.govnih.gov These methods typically involve a protein precipitation step, often using acetonitrile, to extract the drug from the plasma matrix. sphinxsai.com The separation is then achieved on a reverse-phase C18 column with a suitable mobile phase, such as a mixture of phosphate (B84403) buffer and acetonitrile. scispace.comnih.govresearchgate.net The UV detector is commonly set at wavelengths ranging from 295 nm to 314 nm for optimal detection. scispace.comnih.gov These methods have been validated for linearity, precision, and accuracy, demonstrating their reliability for pharmacokinetic studies. nih.gov For instance, one validated HPLC-UV method for rat plasma showed a linear dynamic range of 20-6000 ng/mL with a lower limit of quantitation of 20 ng/mL. nih.gov Another method developed for dog plasma had a linear range of 0.02-5.0 µg/mL. nih.govresearchgate.net

LC-MS/MS provides even greater sensitivity and selectivity for analyzing Tenatoprazole and its metabolites. This technique has been instrumental in identifying and characterizing various metabolic products in human liver microsomes. nih.govresearchgate.net By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, researchers can obtain detailed information about the molecular formula and structure of the metabolites. researchgate.net

Table 1: Examples of Chromatographic Methods for Tenatoprazole Analysis

| Technique | Matrix | Key Parameters | Application |

|---|---|---|---|

| HPLC-UV | Rat Plasma | C18 column, isocratic mobile phase, UV detection at 295 nm. nih.gov | Pharmacokinetic studies. nih.gov |

| HPLC-UV | Dog Plasma | C18 column, mobile phase: 10 mM phosphate buffer (pH 4.7)-acetonitrile (70:30, v/v), UV detection at 306 nm. nih.govresearchgate.net | Pharmacokinetic study after oral administration. nih.govresearchgate.net |

| HPLC-UV | Human Plasma | C18 column, mobile phase: acetonitrile/phosphate buffer, UV detection at 307 nm. sphinxsai.com | Bioequivalence studies. sphinxsai.com |

| LC-QTOF-MS | Human Liver Microsomes | Analysis of metabolites. researchgate.net | Identification of metabolites like 5'-OH tenatoprazole and tenatoprazole sulfide. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, play a vital role in the structural elucidation and routine analysis of Tenatoprazole.

UV-Vis spectrophotometry offers a simple and rapid method for the quantitative estimation of Tenatoprazole in bulk drug and pharmaceutical formulations. rjptonline.orgresearchgate.netresearchgate.net The maximum absorbance (λmax) of Tenatoprazole is typically observed around 307-314 nm in various solvents like 0.1N NaOH or 0.1M Hydrochloric acid. scispace.comrjptonline.orgresearchgate.net The method generally follows Beer's law within a specific concentration range, allowing for accurate quantification. rjptonline.orgresearchgate.net

NMR spectroscopy is a powerful tool for the definitive structural characterization of Tenatoprazole and its metabolites. nih.govmdpi.com ¹H NMR and one-dimensional selective Nuclear Overhauser Effect (NOE) experiments have been crucial in identifying new metabolites, such as 1′-N-oxy-5′-hydroxytenatoprazole sulfide. nih.govmdpi.comresearchgate.net By analyzing the chemical shifts and coupling constants of the protons in the molecule, researchers can precisely determine its chemical structure. researchgate.netpsu.edu NMR data is also used in combination with other techniques for the complete structural elucidation of unknown compounds. stanford.edursc.org

Table 2: Spectroscopic Data for Tenatoprazole

| Technique | Solvent/Medium | λmax / Chemical Shifts | Application |

|---|---|---|---|

| UV-Vis Spectroscopy | 0.1N NaOH | 314 nm scispace.comresearchgate.net | Quantitative estimation. researchgate.net |

| UV-Vis Spectroscopy | 0.1M Hydrochloric Acid | 314 nm rjptonline.orgresearchgate.net | Quantitative estimation. rjptonline.orgresearchgate.net |

| ¹H NMR | CDCl₃ | Chemical shifts reported in δ (ppm) units relative to internal reference Me₄Si. psu.edu | Structural confirmation. psu.edu |

| NMR Spectroscopy | Not specified | Used to determine the solution-state NMR structural ensemble of human Tsg101 UEV in complex with tenatoprazole. rcsb.org | Structural biology. rcsb.org |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods are increasingly used to investigate the properties and mechanism of action of drugs like Tenatoprazole at a molecular level. These in silico approaches provide valuable insights that complement experimental findings.

Tenatoprazole exerts its therapeutic effect by inhibiting the gastric H+/K+-ATPase, also known as the proton pump. nih.govchemsrc.com Molecular docking and dynamics simulations are computational techniques used to model the interaction between Tenatoprazole and its target enzyme. researchgate.net

These studies have shown that Tenatoprazole, a prodrug, is converted to its active form in the acidic environment of the stomach. nih.govresearchgate.net This active species then forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase. nih.govresearchgate.net Molecular modeling has helped to identify the key binding sites, which are located in the transmembrane segments 5 and 6 (TM5/6) of the enzyme, specifically at cysteine residues Cys813 and Cys822. nih.govresearchgate.netglpbio.com Docking studies can also predict the binding strength and conformation of different proton pump inhibitors (PPIs) within the active site of the enzyme. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. biomedgrid.comresearchgate.netnih.gov DFT calculations have been applied to Tenatoprazole to understand the intricacies of its acid activation process. acs.org

These calculations have revealed that the acid activation of Tenatoprazole, an imidazopyridine derivative, is more complex than that of benzimidazole-type PPIs due to the presence of an additional nitrogen atom that can be protonated. acs.org DFT studies have elucidated the energetics of the proton transfer steps and the subsequent formation of the active sulfenic acid intermediate. acs.org The calculations also help in determining the free-energy activation barrier for the formation of the disulfide complex with the cysteine residue of the H+/K+-ATPase, which is a critical step in the inhibition process. acs.orgresearchgate.net This information is valuable for designing new PPIs with improved efficacy. acs.org

In silico (computational) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in modern drug discovery. researchgate.netnih.gov These predictive models help in the early assessment of the drug-like properties of new chemical entities, including analogues of Tenatoprazole.

By analyzing the physicochemical and structural properties of a molecule, ADMET prediction tools can estimate its potential for oral bioavailability, metabolic stability, and potential toxicities. researchgate.netrjptonline.org For proton pump inhibitors, these in silico methods can be used to screen libraries of analogues to identify candidates with improved pharmacokinetic profiles. biomedgrid.com For instance, parameters such as water solubility, permeability, and potential for inhibiting key drug-metabolizing enzymes like CYP2C19 and CYP3A4 can be computationally evaluated. rjptonline.org This allows for the prioritization of the most promising analogues for further experimental investigation, thereby streamlining the drug development process. researchgate.netnih.gov

Formulation Science Innovations for this compound (Preclinical Focus)

Innovations in formulation science aim to overcome challenges associated with this compound, such as its poor aqueous solubility, and to develop delivery systems that offer sustained release and targeted action, potentially improving efficacy and patient compliance. researchgate.netbegellhouse.commdpi.com

Nanoparticle encapsulation represents a significant strategy to improve the delivery of this compound. Various types of nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, have been investigated in preclinical studies to enhance the drug's properties. ekb.egnano-ntp.comresearchgate.net

Research has focused on formulating this compound-loaded nanoparticles to improve its dissolution rate and bioavailability. mdpi.commdpi.com For instance, chitosan-encapsulated this compound nanoparticles have been developed, showing sizes between 110-220 nm. mdpi.com In one study, an optimized formulation of this compound-chitosan nanoparticles had a mean particle size of 84 nm with a polydispersity index of 0.086, indicating a uniform distribution. thepharmajournal.com These nanoparticles demonstrated quicker absorption and prolonged release in Wistar rats compared to the free drug. mdpi.com

Solid lipid nanoparticles (SLNs) have also been explored for topical delivery. nano-ntp.comnano-ntp.com Formulations using stearic acid, phospholipon 80, and pluronic F68 resulted in particle sizes ranging from 226.51 nm to 1250 nm, with entrapment efficiencies up to 71.3%. nano-ntp.com Another study on nanostructured lipid carriers (NLCs) for transdermal delivery reported particle sizes between 134 to 491 nm and encapsulation efficiencies from 35% to 70%. ekb.eg These NLCs, when incorporated into a gel, showed a more sustained inhibitory effect in a carrageenan-induced rat paw edema model compared to a gel with the free drug. ekb.eg

Furthermore, cationic nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) and Eudragit RL have been prepared for intra-articular injection. An optimized formulation yielded nanoparticles with a size of 212.0 nm and a drug loading of 4.50% w/w, showing a sustained release pattern. researchgate.net The co-encapsulation of this compound with other therapeutic agents like curcumin (B1669340) in PLGA nanoparticles has also been investigated, showing enhanced anti-arthritic effects in animal models. semanticscholar.orgsemanticscholar.org

Table 1: Characteristics of this compound Nanoparticle Formulations

| Nanoparticle Type | Polymer/Lipid Used | Particle Size (nm) | Encapsulation Efficiency (%) | Preclinical Model/Application | Reference |

| Chitosan Nanoparticles | Chitosan | 84 - 220 | ~70% (unspecified) | Oral delivery in Wistar rats | mdpi.comthepharmajournal.com |

| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Phospholipon 80 | 226.5 - 1250 | 65.6 - 71.3 | Topical gel for inflammation | nano-ntp.com |

| Nanostructured Lipid Carriers (NLCs) | Compritol, Oleic Acid | 134 - 491 | 35 - 70 | Transdermal gel in rat paw edema model | ekb.eg |

| Cationic Nanoparticles | PLGA, Eudragit RL | 212.0 | 4.50 (drug loading) | Intra-articular injection | researchgate.net |

| Hybrid Nanoparticles | Lipid, Chitosan, Poloxamer | 198.5 - 223.8 | 75.1 - 88.5 | Oral delivery for inflammation | nih.gov |

| PLGA Nanoparticles (Co-encapsulated) | PLGA | ~200 (unspecified) | 79.26 | Anti-arthritic in rats | semanticscholar.org |

This table is generated based on data from the text and may not be exhaustive.

Targeted delivery systems aim to concentrate this compound at the site of action, such as inflamed joints, thereby increasing therapeutic efficacy and reducing systemic exposure. researchgate.netgoogle.com Preclinical research in animal models has been instrumental in evaluating these advanced systems.

One approach involves formulating this compound into microparticles for colon-targeted delivery, which could be beneficial in managing pain and inflammation associated with colorectal cancer. plos.orgnih.gov In a study using albino rabbits, Hydroxypropyl Methylcellulose (HPMC) microparticles loaded with this compound were developed. plos.orgnih.gov These microparticles, with sizes ranging from 62.89 to 284.55 μm, demonstrated controlled release over 24 hours and were found to be biocompatible in acute oral toxicity studies. plos.orgnih.gov

For localized inflammation, such as in joints, injectable systems are being explored. researchgate.net Cationic nanoparticles have been designed to increase retention time within the synovial cavity of joints following intra-articular injection. researchgate.net The positive charge of these nanoparticles is intended to interact with endogenous hyaluronic acid. researchgate.net

Transdermal delivery is another targeted approach investigated in animal models like Beagle dogs and Wistar rats. jfda-online.comnih.gov Studies have shown that topical application of this compound gel can lead to higher concentrations in the synovial fluid of the treated joint compared to the plasma, suggesting direct penetration to the target tissue. nih.gov This localized delivery could minimize the systemic side effects associated with oral administration. nih.gov Techniques like iontophoresis and electroporation have been shown to further enhance the transdermal permeation of this compound salts in Wistar rats. jfda-online.com

Beyond nanoparticle encapsulation and targeted systems, other advanced drug delivery systems for this compound are under preclinical investigation to improve its therapeutic profile. researchgate.netbegellhouse.comwjpmr.com These include hydrogels, microparticles, and microneedle systems. researchgate.netmdpi.comimrpress.com

Hydrogel-based systems offer a promising platform for sustained and localized drug delivery. imrpress.commdpi.com Thermosensitive polyurethane-based hydrogels have been developed as potential carriers for this compound, demonstrating controlled release profiles suitable for topical applications or wound dressings. mdpi.com Another study explored an injectable hydrogel made of carboxymethyl chitosan-methylcellulose-pluronic for encapsulating this compound-loaded nanoparticles. mdpi.com

Implantable drug delivery systems have also been designed for long-term, sustained release. innovareacademics.in One such system involves integrating this compound-loaded gelatin microspheres into a gelatin scaffold. innovareacademics.in In vivo studies in rabbits with these rod-shaped implants confirmed sustained plasma levels of the drug, indicating potential for effective long-term therapy for conditions like arthritis. innovareacademics.in

Microneedle delivery systems represent an innovative approach to bypass the stratum corneum, the main barrier of the skin, for enhanced transdermal delivery. mdpi.com Polymeric microneedles made from materials like polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PNVP) have been designed to load this compound, aiming to improve the efficiency of drug delivery for pain management. mdpi.com

Table 2: Overview of Advanced Drug Delivery Systems for this compound in Preclinical Research

| Delivery System | Key Features | Preclinical Finding/Model | Reference |

| Colon-Targeted Microparticles | HPMC-based, controlled release | Biocompatible in albino rabbits, potential for CRC treatment | plos.orgnih.gov |

| Transdermal Gel | Direct penetration to target tissue | Higher synovial fluid concentration in Beagle dogs | nih.gov |

| Thermosensitive Hydrogels | Polyurethane-based, controlled release | Suitable for topical/wound dressing applications | mdpi.com |

| Implantable Scaffolds | Gelatin microspheres in gelatin scaffold | Sustained plasma levels in rabbits | innovareacademics.in |

| Polymeric Microneedles | PCL and PNVP materials | Designed to bypass skin barrier for enhanced delivery | mdpi.com |

| Ocular Nanoparticles | Chitosan-based | Prolonged drug release in rabbit eye model | mdpi.com |

This table is generated based on data from the text and may not be exhaustive.

Omics Approaches in this compound Research

"Omics" technologies, such as proteomics and metabolomics, provide a powerful, systems-level view of the molecular changes induced by this compound. These approaches are crucial in preclinical research for elucidating mechanisms of action and identifying potential biomarkers.

Proteomic analysis helps to identify and quantify the complete set of proteins in a biological system, revealing how this compound affects protein expression and signaling pathways. This approach offers insights beyond the primary mechanism of COX inhibition.